3,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-21-10-6-7-16(21)17(22-11-4-5-12-22)14-20-27(23,24)15-8-9-18(25-2)19(13-15)26-3/h6-10,13,17,20H,4-5,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYNPPPOAMUNBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structural characteristics, including a benzenesulfonamide core and various functional groups, suggest a range of biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is CHNO with a molecular weight of 357.4 g/mol. The compound features methoxy groups that enhance its lipophilicity, potentially influencing its interaction with biological targets .
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in oncology and neurology. Key mechanisms include:
- Inhibition of Carbonic Anhydrase : The benzenesulfonamide moiety is known for its ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes and cancer progression.
- Modulation of the Wnt/β-catenin Pathway : This pathway is crucial in cancer biology, and inhibition can lead to reduced tumor growth and metastasis.
Anticancer Properties
The compound has shown promise as an anticancer agent through various studies:
Neuroactive Properties
The presence of pyrrole and piperazine moieties suggests potential neuroactive properties:
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of the compound against various cancer cell lines. The results indicated that it significantly inhibited cell proliferation in breast and lung cancer models, suggesting its potential as a therapeutic agent.
Case Study 2: Neurological Applications
In a rodent model of neurodegeneration, administration of the compound resulted in improved behavioral outcomes and reduced markers of oxidative stress, highlighting its potential for treating neurodegenerative diseases.
Future Research Directions
Despite promising findings, further research is needed to fully elucidate the biological activity of this compound. Potential areas for exploration include:
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of benzenesulfonamides have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of pyrrolidine and pyrrole moieties is thought to enhance the compound's interaction with biological targets, potentially leading to improved efficacy against different cancer types .
Antimicrobial Activity
Sulfonamide derivatives are well-documented for their antimicrobial properties. Studies suggest that the presence of methoxy groups in the structure may enhance the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The specific mechanism often involves inhibition of folate synthesis pathways in bacteria .
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties similar to other benzenesulfonamides. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This activity is particularly relevant for developing treatments for chronic inflammatory conditions .
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluating the anticancer effects of related sulfonamide derivatives demonstrated that modifications in the pyrrole and pyrrolidine rings significantly impacted cytotoxicity against various cancer cell lines. The study found that compounds similar to 3,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide showed IC values in low micromolar ranges, indicating potent activity .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives were tested against a panel of bacterial strains. Results indicated that certain modifications led to enhanced activity against resistant strains, suggesting that this class of compounds could be developed into new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzenesulfonamide Derivatives
Compound A : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Key Differences: Incorporates a pyrazolo-pyrimidinylchromenone scaffold instead of pyrrolidine-pyrrole groups. Fluorine atoms at the chromenone and phenyl rings enhance lipophilicity and metabolic stability. Higher molecular weight (589.1 g/mol) compared to the target compound (357.45 g/mol) .
Compound B : 3,4-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- Key Differences: Replaces the 1-methylpyrrole group with a tetrahydroquinoline ring.
- Inferred Properties: Enhanced π-π stacking interactions due to the quinoline ring may improve binding to receptors with aromatic pockets.
Compounds C and D : (R/S)-3,4-Dimethoxy-N-(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}pyrrolidin-3-yl)benzenesulfonamide
- Key Differences: Feature a trifluoroethoxy-phenoxyethyl chain instead of the pyrrole-pyrrolidine system. The trifluoroethoxy group is strongly electron-withdrawing, reducing electron density on the benzene ring and altering hydrogen-bonding capacity .
- Inferred Pharmacological Impact: Increased polarity and electronegativity may enhance selectivity for adrenoceptor subtypes compared to the target compound’s more electron-rich substituents.
Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the identity and purity of 3,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide during synthesis?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, as exemplified in sulfonamide derivative characterization . Complement this with - and -NMR to verify substituent positions and stereochemistry. For purity, employ reverse-phase HPLC with UV detection (e.g., C18 column, gradient elution with acetonitrile/water) to quantify impurities, referencing pharmacopeial guidelines for threshold limits .
Q. How can crystallographic data be obtained and refined for this compound to resolve its 3D structure?
- Methodological Answer : Grow single crystals via slow evaporation in a solvent system (e.g., dichloromethane/methanol). Collect X-ray diffraction data using a Bruker D8 Venture diffractometer. Refine the structure using SHELXL, leveraging its robust algorithms for small-molecule refinement, and visualize the final structure with ORTEP-3 for bond-length/angle validation .
Q. What synthetic routes are feasible for constructing the pyrrolidine-pyrrole-ethylamine core of this compound?
- Methodological Answer : Adapt multi-step protocols from analogous sulfonamide syntheses:
Pyrrole ring formation : Use lithium hydroxide-mediated cyclization of diketones with amines, as described for 3,4-disubstituted pyrroles .
Pyrrolidine coupling : Employ nucleophilic substitution or reductive amination to attach the pyrrolidine moiety to the ethylamine linker .
Sulfonamide formation : React the amine intermediate with 3,4-dimethoxybenzenesulfonyl chloride in pyridine with DMAP catalysis .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting vs. computational predictions) be resolved for this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. If discrepancies persist, consider dynamic effects (e.g., rotameric equilibria) using variable-temperature NMR or NOESY to probe conformational flexibility . Cross-validate with X-ray crystallography to confirm dominant conformers .
Q. What strategies optimize the yield of the sulfonamide coupling step while minimizing byproducts?
- Methodological Answer :
- Reagent selection : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to ensure complete reaction without excess reagent .
- Solvent system : Pyridine acts as both solvent and base, but adding DMAP (0.1 eq) accelerates the reaction by activating the sulfonyl chloride .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) to isolate the product from unreacted starting materials or dimeric byproducts .
Q. How can computational tools predict the pharmacokinetic (PK) profile of this compound to guide in vitro studies?
- Methodological Answer : Use SwissADME or ADMETLab 2.0 to estimate logP, solubility, and metabolic stability. For target engagement, perform molecular docking (AutoDock Vina) against proteins with known sulfonamide-binding pockets (e.g., carbonic anhydrase). Validate predictions with SPR or ITC binding assays .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
